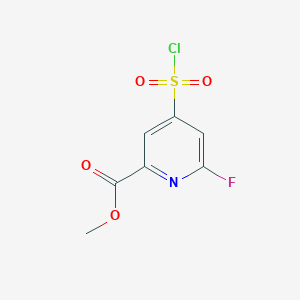
Methyl 4-(chlorosulfonyl)-6-fluoropyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(chlorosulfonyl)-6-fluoropyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chlorosulfonyl group, a fluorine atom, and a carboxylate ester group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(chlorosulfonyl)-6-fluoropyridine-2-carboxylate typically involves the chlorosulfonation of a pyridine derivative. One common method involves the reaction of 4-fluoropyridine-2-carboxylic acid with chlorosulfonic acid, followed by esterification with methanol to form the desired compound. The reaction conditions usually require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorosulfonation reactors and continuous flow processes to ensure high yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(chlorosulfonyl)-6-fluoropyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl fluoride or sulfonamide.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, and solvents like dichloromethane or acetonitrile.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Sulfonamide or sulfonate derivatives.
Reduction Reactions: Sulfonyl fluoride or sulfonamide.
Oxidation Reactions: Sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-(chlorosulfonyl)-6-fluoropyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial, anti-inflammatory, and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Methyl 4-(chlorosulfonyl)-6-fluoropyridine-2-carboxylate involves its reactivity with nucleophiles due to the presence of the electrophilic chlorosulfonyl group. This reactivity allows it to form covalent bonds with various biological targets, potentially inhibiting enzymes or interacting with cellular components. The exact molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed from the compound.
Comparación Con Compuestos Similares
Methyl 4-(chlorosulfonyl)-6-fluoropyridine-2-carboxylate can be compared with other similar compounds, such as:
Chlorosulfonyl isocyanate: Known for its use in organic synthesis and preparation of β-lactams.
6-Chlorosulfonylbenzoxazolin-2-ones: Used in the synthesis of sulfonic acids and amides.
Sulfonimidates: Sulfur (VI) species used as intermediates in the synthesis of other organosulfur compounds.
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to other chlorosulfonyl-containing compounds.
Propiedades
Fórmula molecular |
C7H5ClFNO4S |
|---|---|
Peso molecular |
253.64 g/mol |
Nombre IUPAC |
methyl 4-chlorosulfonyl-6-fluoropyridine-2-carboxylate |
InChI |
InChI=1S/C7H5ClFNO4S/c1-14-7(11)5-2-4(15(8,12)13)3-6(9)10-5/h2-3H,1H3 |
Clave InChI |
HHRCARBVTQKPMM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC(=CC(=C1)S(=O)(=O)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















